molecular formula C22H17Cl3N2O3 B4705680 2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide

2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide

Cat. No. B4705680
M. Wt: 463.7 g/mol
InChI Key: RIWQHPQEFLEQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide, also known as DCPPB, is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound has been synthesized using various methods and has shown promising results in scientific research studies.

Mechanism of Action

2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide acts as a selective inhibitor of the TRPV1 ion channel, which is involved in the perception of pain and inflammation. It blocks the activation of TRPV1 by various stimuli such as heat, capsaicin, and acid, thereby reducing pain perception and inflammation. This compound also modulates the release of neurotransmitters such as glutamate, GABA, and serotonin, which are involved in anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It reduces pain perception and inflammation by blocking the activation of TRPV1 ion channels. It also modulates the release of neurotransmitters such as glutamate, GABA, and serotonin, which are involved in anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of the TRPV1 ion channel, which makes it an ideal tool for studying the role of TRPV1 in pain perception and inflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potential therapeutic agent for anxiety and depression.
However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound and its long-term effects are not yet fully understood. This compound has also been shown to have some off-target effects, which may complicate its use in lab experiments.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide. One potential application is in the treatment of chronic pain, where this compound's selective inhibition of the TRPV1 ion channel may be useful in reducing pain perception and inflammation. This compound's anxiolytic and antidepressant effects also make it a potential therapeutic agent for anxiety and depression.
Another potential direction is in the study of this compound's off-target effects, which may provide insights into the role of TRPV1 in various physiological processes. This compound's biochemical and physiological effects on neurotransmitters such as glutamate, GABA, and serotonin also warrant further investigation.
Conclusion
This compound is a chemical compound that has shown promising results in scientific research studies for its potential therapeutic applications in various diseases. Its selective inhibition of the TRPV1 ion channel makes it an ideal tool for studying the role of TRPV1 in pain perception and inflammation. This compound's anxiolytic and antidepressant effects also make it a potential therapeutic agent for anxiety and depression. However, further research is needed to fully understand its long-term effects and off-target effects.

Scientific Research Applications

2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as chronic pain, anxiety, and depression. It has been shown to act as a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which plays a crucial role in pain perception and inflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

2,4-dichloro-N-[4-chloro-2-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl3N2O3/c1-2-30-16-7-5-15(6-8-16)26-22(29)18-11-13(23)4-10-20(18)27-21(28)17-9-3-14(24)12-19(17)25/h3-12H,2H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWQHPQEFLEQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.